molecular formula C14H18O2 B1658968 Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate CAS No. 62741-60-0

Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Cat. No.: B1658968
CAS No.: 62741-60-0
M. Wt: 218.29 g/mol
InChI Key: PHRUMYUPGUAJSG-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate is an organic compound with the molecular formula C14H18O2. It is a derivative of naphthalene, specifically a tetrahydronaphthalene ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 1,2,3,4-tetrahydronaphthalene-1-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,2,3,4-tetrahydronaphthalene-1-acetic acid.

    Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-ylmethanol.

    Substitution: Formation of various substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate can be compared with other similar compounds such as:

    Tetralin (1,2,3,4-tetrahydronaphthalene): A parent compound with similar structural features but lacking the ester group.

    Ethyl benzoate: Another ester with a simpler aromatic structure.

    Ethyl hexanoate: An ester with a longer aliphatic chain

Properties

IUPAC Name

ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-4,6,9,12H,2,5,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRUMYUPGUAJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40488888
Record name Ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62741-60-0
Record name Ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the general procedure of EXAMPLE 64 and making non-critical variations but starting with (E)-1-carbethoxymethylene-1,2,3,4-tetrahydronaphthalene (CVII-A, EXAMPLE 63), ethyl 1-(3,4-dihydronaphthyl)acetate (CVII-B, EXAMPLE 63) and (Z)-1-carbethoxymethylene-1,2,3,4-tetrahydronaphthalene (CVII-C, EXAMPLE 63), the title compound is obtained, NMR (CDCl3, TMS) 7.25-7.05, 4.16, 3.38-3.30, 2.83-1.64 and 1.27 δ.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate
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Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate
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Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate
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Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate
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Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate

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